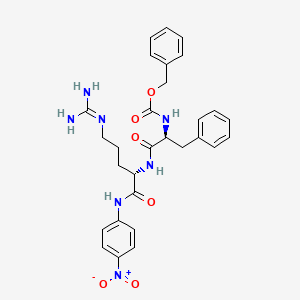
Z-Phe-Arg-PNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Arg-pNA typically involves the coupling of Z-Phenylalanine and Arginine with p-Nitroaniline. The process begins with the protection of the amino groups of Phenylalanine and Arginine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Z groups and the coupling of the resulting dipeptide with p-Nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in lyophilized form to ensure stability and ease of storage .
化学反応の分析
Types of Reactions
Z-Phe-Arg-pNA undergoes enzymatic cleavage reactions, where proteolytic enzymes hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. This reaction is commonly used to measure the activity of proteases .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered solution at an optimal pH for the specific enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is monitored spectrophotometrically at 405-410 nm to detect the release of p-Nitroaniline .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-Nitroaniline, which is detected and quantified spectrophotometrically .
科学的研究の応用
Z-Phe-Arg-pNA is extensively used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteolytic enzymes, including cathepsins and kallikreins.
Pharmacology: This compound is used in drug discovery and development to screen for protease inhibitors.
Industrial Applications: It is used in the food and pharmaceutical industries to monitor enzyme activity during production processes.
作用機序
Z-Phe-Arg-pNA exerts its effects through enzymatic cleavage by proteolytic enzymes. The compound is specifically designed to be a substrate for these enzymes, which hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. The release of p-Nitroaniline can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
類似化合物との比較
Z-Phe-Arg-pNA is unique in its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Similar compounds include:
Z-Arg-Arg-pNA: Another chromogenic substrate used for the assay of proteases, but with different specificity.
Bz-Phe-Val-Arg-pNA: A substrate used for continuous measurements of enzymatic activity, similar to this compound.
pGlu-Phe-Leu-pNA: Another chromogenic substrate used in enzyme assays.
These compounds share similar applications but differ in their specificity and the enzymes they target.
特性
分子式 |
C29H33N7O6 |
|---|---|
分子量 |
575.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |
InChIキー |
SNRRZRWIWHSYLU-DQEYMECFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


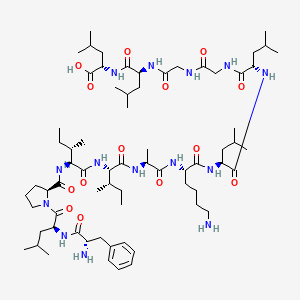

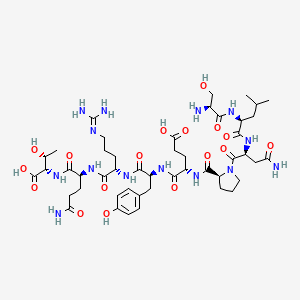
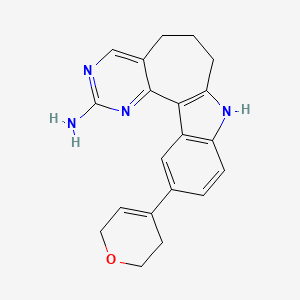
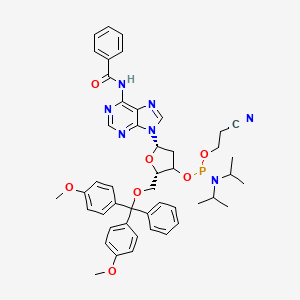
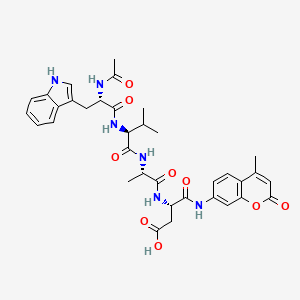
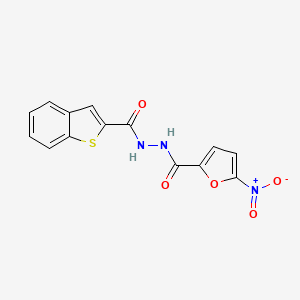

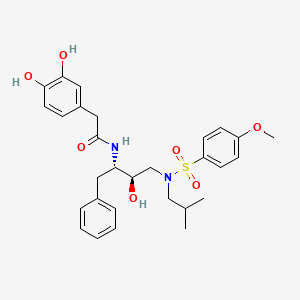

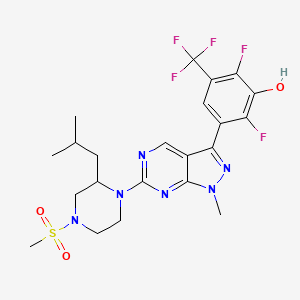

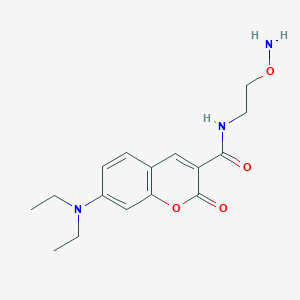
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
